3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide
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Overview
Description
3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide is a chemical compound with the molecular formula C11H10Cl2N4O. It is characterized by the presence of a dichloro-imidazole moiety attached to a benzimidamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide typically involves the reaction of 4,5-dichloroimidazole with a benzimidamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dichloro groups in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (1Z)-2-(4,5-Dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide
- 3-[3-(4,5-Dichloro-1H-imidazol-1-yl)-1-propyn-1-yl]-5-nitropyridine
Uniqueness
3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide is unique due to its specific structure, which combines the dichloro-imidazole moiety with a benzimidamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H10Cl2N4O |
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Molecular Weight |
285.13 g/mol |
IUPAC Name |
3-[(4,5-dichloroimidazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C11H10Cl2N4O/c12-9-10(13)17(6-15-9)5-7-2-1-3-8(4-7)11(14)16-18/h1-4,6,18H,5H2,(H2,14,16) |
InChI Key |
WRFKMXNSFXTXMX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)CN2C=NC(=C2Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)CN2C=NC(=C2Cl)Cl |
Origin of Product |
United States |
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